Cas no 941990-76-7 (2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(4-ethylphenyl)acetamide)

2-1-(4-Chlorobenzenesulfonyl)piperidin-2-yl-N-(4-ethylphenyl)acetamide is a synthetic organic compound featuring a piperidine core modified with a 4-chlorobenzenesulfonyl group and an N-(4-ethylphenyl)acetamide substituent. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the sulfonyl and amide functionalities enhances its reactivity and binding affinity, making it suitable for targeted drug development. Its well-defined chemical properties and stability under standard conditions facilitate its use in research and pharmaceutical applications. The compound's purity and consistent performance make it a reliable choice for exploratory studies in receptor modulation and enzyme inhibition.
2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(4-ethylphenyl)acetamide structure
941990-76-7 structure
Product Name:2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(4-ethylphenyl)acetamide
CAS No:941990-76-7
MF:C21H25ClN2O3S
MW:420.952803373337
CID:5957453
PubChem ID:16836983
Update Time:2025-06-23

2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(4-ethylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(4-ethylphenyl)acetamide
    • 2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-ethylphenyl)acetamide
    • 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(4-ethylphenyl)acetamide
    • AKOS024634031
    • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide
    • F2267-0333
    • 941990-76-7
    • Inchi: 1S/C21H25ClN2O3S/c1-2-16-6-10-18(11-7-16)23-21(25)15-19-5-3-4-14-24(19)28(26,27)20-12-8-17(22)9-13-20/h6-13,19H,2-5,14-15H2,1H3,(H,23,25)
    • InChI Key: OPUCDXFNAAEZEW-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(CC)C=C1)(=O)CC1CCCCN1S(C1=CC=C(Cl)C=C1)(=O)=O

Computed Properties

  • Exact Mass: 420.1274415g/mol
  • Monoisotopic Mass: 420.1274415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 606
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 74.9Ų

2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(4-ethylphenyl)acetamide Pricemore >>

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Additional information on 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(4-ethylphenyl)acetamide

Professional Introduction to Compound with CAS No. 941990-76-7 and Product Name: 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(4-ethylphenyl)acetamide

The compound with the CAS number 941990-76-7 and the product name 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(4-ethylphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural framework of this molecule, characterized by a piperidine core substituted with a 4-chlorobenzenesulfonyl group and an N-(4-ethylphenyl)acetamide moiety, positions it as a promising candidate for further investigation in medicinal chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating piperidine scaffolds. Piperidine derivatives are renowned for their biological activity and have been extensively studied for their role in modulating various physiological pathways. The presence of the 4-chlorobenzenesulfonyl group in this compound introduces a polar, aromatic ring system that can enhance binding interactions with biological targets. This feature is particularly relevant in the context of designing small-molecule inhibitors targeting enzymes and receptors involved in disease pathways.

The N-(4-ethylphenyl)acetamide moiety further contributes to the compound's pharmacophoric properties, providing a hydrogen bond acceptor site that can interact with complementary residues in protein binding pockets. This dual functionality makes the compound an intriguing candidate for developing novel therapeutics. Current research in medicinal chemistry emphasizes the importance of optimizing such structural features to achieve high affinity and selectivity for biological targets, which are critical for successful drug candidates.

Recent studies have highlighted the therapeutic potential of compounds containing benzenesulfonyl groups. These groups are known to enhance solubility and metabolic stability, which are essential properties for any drug candidate. The 4-chlorobenzenesulfonyl substituent in this molecule not only contributes to its solubility but also influences its electronic properties, potentially affecting its interaction with biological targets. This has prompted researchers to explore its efficacy in modulating enzymes such as kinases and phosphodiesterases, which are key players in various diseases.

Moreover, the N-(4-ethylphenyl)acetamide component has been shown to improve pharmacokinetic profiles by enhancing bioavailability and reducing susceptibility to metabolic degradation. These properties are particularly valuable in the development of oral medications, where absorption and distribution play crucial roles in therapeutic efficacy. The combination of these structural features makes this compound a compelling subject for further investigation.

The synthesis of this compound involves sophisticated organic chemistry techniques that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this molecule. These synthetic strategies not only highlight the ingenuity of modern chemical synthesis but also underscore the importance of precision in medicinal chemistry.

In terms of biological activity, preliminary studies suggest that this compound exhibits promising interactions with target proteins relevant to various therapeutic areas. For instance, its ability to modulate kinases has been observed in vitro, indicating potential applications in oncology research. Additionally, its interaction with other enzyme families has been explored, revealing possible benefits in treating inflammatory and neurodegenerative disorders. These findings align with current trends in drug discovery, where multi-target inhibition is increasingly recognized as a viable strategy for developing effective therapeutics.

The development of computational tools for molecular modeling has further accelerated the discovery process by allowing researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. The integration of these computational methods with experimental data has provided valuable insights into the structure-activity relationships (SAR) of this compound. Such interdisciplinary approaches are essential for advancing drug discovery efforts and translating laboratory findings into clinical applications.

As research continues to unfold, the potential applications of this compound are likely to expand beyond initial therapeutic areas. The versatility of its structural framework allows for modifications that could tailor its biological activity toward specific disease indications or enhance its pharmacokinetic properties. This adaptability is a hallmark of successful drug candidates and underscores the importance of investing in fundamental research that explores novel chemical entities.

Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating basic research into tangible therapeutic outcomes. The study of compounds like 2-1-(4-chlorobenzenesulfonyl)piperidin-2-yl-N-(4-ethylphenyl)acetamide exemplifies how interdisciplinary collaboration can drive innovation in drug discovery. By leveraging expertise from chemistry, biology, pharmacology, and computational science, researchers can accelerate the development pipeline and bring new treatments to patients more efficiently.

In conclusion, the compound with CAS number 941990-76-7 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity. The presence of both a 4-chlorobenzenesulfonyl group and an N-(4-ethylphenyl)acetamide moiety positions it as a versatile candidate for further investigation in drug discovery. As research progresses, this compound holds great potential for contributing to advancements across multiple therapeutic areas, highlighting the importance of continued investment in fundamental chemical research.

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